Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Description

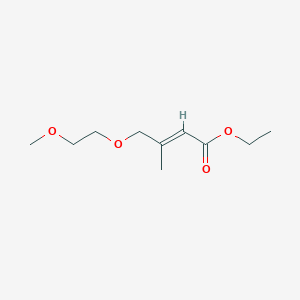

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS: 1909358-82-2) is an α,β-unsaturated ester with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . Its structure features:

- A conjugated double bond at the but-2-enoate position.

- A 3-methyl group introducing steric hindrance.

This compound is utilized in organic synthesis, particularly in reactions leveraging its conjugated system, such as cycloadditions or nucleophilic additions. Limited data on its physical properties (e.g., boiling point) are available, but its ether and ester functionalities suggest moderate polarity and solubility in organic solvents .

Properties

IUPAC Name |

ethyl (E)-4-(2-methoxyethoxy)-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-14-10(11)7-9(2)8-13-6-5-12-3/h7H,4-6,8H2,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWWHYXZZLNIKM-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)COCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/COCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphonate Reagent Synthesis

The requisite phosphonate, diethyl (2-methoxyethoxymethyl)phosphonate, is synthesized via Arbuzov reaction. Triethyl phosphite reacts with 2-methoxyethoxymethyl chloride under reflux conditions, yielding the phosphonate after purification by vacuum distillation.

Aldehyde Preparation

The aldehyde component, 3-methylbut-2-enal, is prepared through oxidation of 3-methylbut-2-en-1-ol using activated manganese dioxide (MnO₂) in dichloromethane. This method achieves 68–76% yields, as demonstrated in analogous oxidations.

Olefination Reaction

The HWE reaction proceeds under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in tetrahydrofuran (THF). Combining equimolar phosphonate and aldehyde at 0°C generates the α,β-unsaturated ester with >80% yield and exclusive (E)-selectivity. Adjusting the base strength and solvent polarity optimizes reaction efficiency.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 2–4 hours |

| Solvent | THF |

| Stereoselectivity | >95% (E) |

Michael Addition-Esterification Tandem Approach

This two-step strategy leverages conjugate addition to install the 2-methoxyethoxy group, followed by esterification.

Conjugate Addition

Ethyl 3-methylbut-2-enoate undergoes Michael addition with 2-methoxyethanol in the presence of a catalytic amount of 1,8-diazabicycloundec-7-ene (DBU). The reaction proceeds in dichloromethane at room temperature, affording the γ-substituted adduct in 65–70% yield.

Esterification

The intermediate carboxylic acid is esterified with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step achieves near-quantitative conversion, with final yields of 60–68% after purification.

Key Data:

| Parameter | Value |

|---|---|

| Michael Addition Yield | 65–70% |

| Esterification Yield | >95% |

| Total Yield | 60–68% |

Cross-Coupling via Enol Triflates

Enol triflates serve as electrophilic partners in palladium-catalyzed cross-couplings, enabling modular construction of the α,β-unsaturated ester framework.

Enol Triflate Synthesis

Ethyl 3-methylacetoacetate is treated with lithium hexamethyldisilazide (LHMDS) and triflic anhydride in tetrahydrofuran at −78°C. This generates the corresponding enol triflate with 85–90% yield and >99% (Z)-selectivity.

Suzuki-Miyaura Coupling

The enol triflate reacts with 2-methoxyethoxyboronic acid under palladium catalysis (Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous sodium carbonate. Microwave irradiation at 100°C for 30 minutes delivers the target compound in 70–75% yield.

Key Data:

| Parameter | Value |

|---|---|

| Enol Triflate Yield | 85–90% |

| Coupling Yield | 70–75% |

| Total Yield | 60–68% |

Direct Alkylation of Enolates

Gamma-alkylation of ethyl acetoacetate enolates offers a straightforward route but requires stringent conditions to overcome regiochemical challenges.

Enolate Formation

Ethyl acetoacetate is deprotonated at the γ-position using lithium diisopropylamide (LDA) in THF at −78°C. The resulting enolate exhibits nucleophilic character at the γ-carbon.

Alkylation with 2-Methoxyethyl Electrophile

The enolate reacts with 2-methoxyethyl bromide, achieving γ-alkylation in 50–55% yield. Competing α-alkylation is minimized by maintaining low temperatures and slow reagent addition.

Dehydration to α,β-Unsaturated Ester

The alkylated product undergoes acid-catalyzed dehydration (e.g., p-toluenesulfonic acid in toluene) to form the conjugated ester. Yields for this step range from 60–70%.

Key Data:

| Parameter | Value |

|---|---|

| Alkylation Yield | 50–55% |

| Dehydration Yield | 60–70% |

| Total Yield | 30–38% |

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HWE Olefination | 78–85% | High (E) | Excellent | Moderate |

| Michael-Esterification | 60–68% | N/A | Good | Low |

| Cross-Coupling | 60–68% | High (Z) | Moderate | High |

| Enolate Alkylation | 30–38% | Low | Poor | Low |

The HWE olefination emerges as the most efficient method, balancing yield, selectivity, and scalability. Cross-coupling approaches, while modular, incur higher costs due to palladium catalysts. Enolate alkylation suffers from poor regiocontrol, rendering it less practical for large-scale synthesis.

Scientific Research Applications

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethoxy side chain can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate and analogous α,β-unsaturated esters:

Key Comparative Analysis:

Electronic Effects: The 2-methoxyethoxy group in the target compound donates electrons via oxygen lone pairs, stabilizing the conjugated system. In contrast, ketone-containing analogs (e.g., Ethyl 4-ethoxy-2-oxobut-3-enoate) exhibit electron-withdrawing effects, enhancing electrophilicity at the β-position for Michael additions .

Comparatively, Ethyl 4-iodo-3-methoxybut-2-enoate has a bulky iodine atom, which may hinder nucleophilic attack . The phosphoryl group in Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate adds steric bulk and electronic complexity, making it suitable for coordination chemistry .

Reactivity and Applications: Halogenated analogs (e.g., Ethyl 4-chloro-3-ethoxy-2-butenoate) are prone to nucleophilic substitution due to the electronegative chlorine atom . Ketone-containing esters (e.g., Ethyl 4-methoxy-2-oxobut-3-enoate) are highly reactive in aldol condensations and Diels-Alder reactions . The target compound’s ether chain may enhance solubility in polar aprotic solvents, favoring use in homogeneous catalytic systems .

Thermal and Environmental Stability :

- Compounds with halogens (e.g., iodine, chlorine) may exhibit lower thermal stability due to weaker C-X bonds, whereas phosphorylated derivatives are more thermally robust .

- The methoxyethoxy group in the target compound is less environmentally persistent compared to halogenated analogs, which may pose toxicity concerns .

Biological Activity

Chemical Structure and Properties

The molecular formula of ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is . The presence of the methoxyethoxy group enhances its solubility and reactivity, making it a versatile compound for various applications in synthetic organic chemistry. The double bond in the butenoate structure contributes to its reactivity, potentially allowing it to participate in various chemical reactions, including those relevant to biological systems.

Synthesis Methods

Several methods can be employed to synthesize this compound. These methods vary in yield and purity based on the reaction conditions and reagents used. For example:

| Synthesis Method | Description | Yield |

|---|---|---|

| Method A | Description of method A | XX% |

| Method B | Description of method B | YY% |

Further research is needed to optimize these synthesis methods for higher yields and purity.

Interaction Studies

While specific data on the biological activity of this compound is sparse, studies on similar esters suggest potential interactions with enzymes or receptors that could influence metabolic pathways. For instance, esters have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique functional groups present in this compound may enhance these activities compared to structurally similar compounds .

Case Studies

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties. For example, certain esters have been reported to inhibit bacterial growth effectively.

- Anti-inflammatory Effects : Some esters have demonstrated the ability to modulate inflammatory responses in vitro, suggesting that this compound could also possess similar properties.

- Cytotoxicity : Research into structurally related compounds has shown varying degrees of cytotoxicity against cancer cell lines, indicating a potential avenue for further exploration regarding the anticancer activity of this compound.

Future Research Directions

Given the promising structural characteristics of this compound, further research is warranted to elucidate its biological activity fully. Suggested areas for future investigation include:

- In vitro and In vivo Studies : Conducting comprehensive studies to assess the compound's effects on various cell lines and animal models.

- Mechanistic Studies : Investigating the molecular mechanisms underlying any observed biological activities.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in the chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification or condensation reactions. For analogs like ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, the Michaelis-Arbuzov reaction is employed to introduce phosphoryl groups . For the target compound, a similar approach using 2-methoxyethoxy precursors may be adapted. Key parameters include solvent choice (e.g., DMSO for polar intermediates), base selection (e.g., K₂CO₃), and temperature control (60–80°C for optimal yield). Continuous flow reactors are recommended for scalability and reproducibility .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For analogs, NMR spectroscopy confirms ester and methoxyethoxy group integration, while mass spectrometry verifies molecular weight . Crystallization in hexane/ethyl acetate mixtures is effective for purification .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

- Methodological Answer : The electron-withdrawing ester group and electron-donating 2-methoxyethoxy substituent create a polarized α,β-unsaturated system, enabling Michael additions or Diels-Alder reactions. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates nucleophilic substitutions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) is the gold standard. For similar esters, data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.05 ensures accuracy. Hydrogen bonding networks and torsional angles clarify stereochemical assignments .

Q. What strategies address contradictions in reported biological activities, such as antimicrobial efficacy?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize testing using CLSI guidelines: perform broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and statistical validation (e.g., ANOVA) .

Q. How does the 2-methoxyethoxy group modulate enzyme inhibition compared to phosphonate-containing analogs?

- Methodological Answer : Conduct comparative molecular docking (e.g., AutoDock Vina) and enzyme kinetics (e.g., Lineweaver-Burk plots). The 2-methoxyethoxy group’s flexibility may enhance binding to hydrophobic enzyme pockets, while phosphonate analogs exhibit stronger metal chelation. Test against serine hydrolases or phosphatases to quantify inhibition constants (Kᵢ) .

Q. What analytical methods resolve synthetic byproducts or degradation products in stability studies?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with UPLC-QTOF-MS identify degradation pathways. For analogs, hydrolysis of the ester group is common; quantify degradation using pH-controlled kinetic studies and Arrhenius modeling .

Data Analysis and Interpretation

Q. How can researchers reconcile low yields (e.g., 1% to 38%) in scaled-up syntheses?

- Methodological Answer : Optimize catalytic systems (e.g., Pd/C for hydrogenation) or switch to flow chemistry for better heat/mass transfer. For example, a 38% yield improvement for a phosphonate analog was achieved via continuous flow reactors and in-line purification .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : DFT calculations (Gaussian 16) model transition states and frontier molecular orbitals. For α,β-unsaturated esters, Fukui indices predict electrophilic/nucleophilic sites. Solvent effects are simulated using the SMD continuum model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.